REACTION_CXSMILES
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[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:13]([O:19][CH3:20])(=[O:18])[CH2:14][C:15]([CH3:17])=O.[O:21]1[CH2:25][CH2:24][CH2:23][CH:22]1[CH2:26][O:27][C:28](=[O:33])/[CH:29]=[C:30](\[NH2:32])/[CH3:31]>CC(O)C>[O:21]1[CH2:25][CH2:24][CH2:23][CH:22]1[CH2:26][O:27][C:28]([C:29]1[CH:5]([C:4]2[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=2[C:2]([F:12])([F:11])[F:1])[C:14]([C:13]([O:19][CH3:20])=[O:18])=[C:15]([CH3:17])[NH:32][C:30]=1[CH3:31])=[O:33]
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Name
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|
Quantity
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90 mL
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Type
|
reactant
|
Smiles
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FC(C1=C(C=O)C=CC=C1)(F)F
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Name
|
|
Quantity
|
75 mL
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Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OC
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Name
|
|
Quantity
|
126.38 g
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)COC(\C=C(\C)/N)=O
|
Name
|
|
Quantity
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700 mL
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Type
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solvent
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Smiles
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CC(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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O1C(CCC1)COC(=O)C=1C(C(=C(NC1C)C)C(=O)OC)C1=C(C=CC=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |